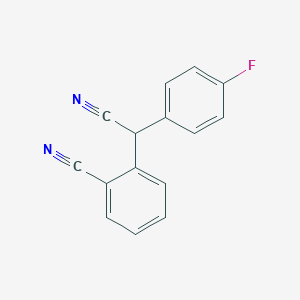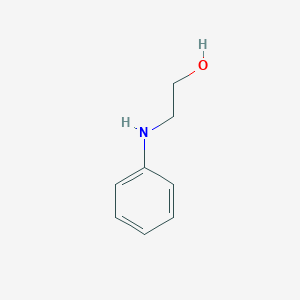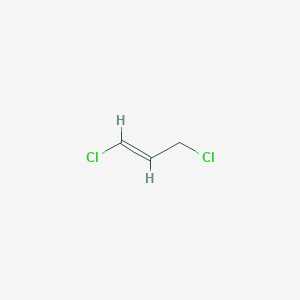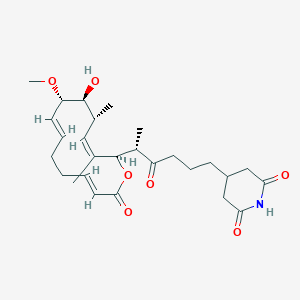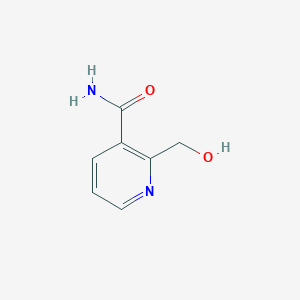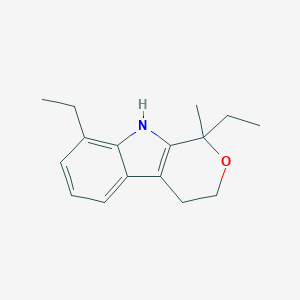
1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole
Übersicht
Beschreibung
1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole, also known as Etodolac, is a potent anti-inflammatory and analgesic compound . It has a molecular weight of 287.36 .
Synthesis Analysis
The synthesis of 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole involves the reaction of 7-ethyltryptophol with 3-methyoxy-2-pentenoic acid methyl ester at room temperature followed by alkaline hydrolysis .Molecular Structure Analysis
The linear formula of 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole is C17H21NO3 . The InChI code is 1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17 (4-2,10-14 (19)20)16 (13)18-15 (11)12/h5-7,18H,3-4,8-10H2,1-2H3, (H,19,20)/t17-/m1/s1 .Chemical Reactions Analysis
A strategically different redox deracemization of α-substituted 1,3,4,9-tetrahydropyrano[3,4-b]indoles has been described . This method exhibits good compatibility with the regional variation of the electronic or substituent effect of substrates .Physical And Chemical Properties Analysis
1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole has a melting point of 146°C .Wissenschaftliche Forschungsanwendungen
Polymorph Identification in Pharmaceuticals
The compound has applications in identifying polymorphs of active pharmaceutical ingredients. Rapid polymorph identification is crucial in developing commercially viable pharmaceutical products, and RAK-802 plays a role in this analytical process .
Anti-inflammatory Drug Development
RAK-802, as DecarboxyEtodolac, has been identified as a potent anti-inflammatory drug. Its active enantiomer has been assigned an S absolute configuration, which is significant for the development of enantioselective drugs .
Cyclo-oxygenase 2 Inhibition
As Etodolac, RAK-802 acts as a preferential inhibitor of cyclo-oxygenase 2. It is used in the treatment of conditions like rheumatoid arthritis and osteoarthritis, and for the alleviation of postoperative pain .
Anti-inflammatory and Ulcerogenic Potential
RAK-802 has been studied for its anti-inflammatory effects, particularly against chronic models of inflammation. It has shown potent activity with a relatively low acute ulcerogenic potential, making it a candidate for safer anti-inflammatory medications .
Redox Deracemization
The compound has been used in redox deracemization processes for α-substituted indoles. This method is important for the synthesis of enantiomerically pure compounds, which are valuable in pharmaceuticals and materials science .
Wirkmechanismus
Target of Action
RAK-802, also referred to as JBI-802, is a dual inhibitor of LSD1 and HDAC6 . These two enzymes, Lysine Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6), are part of the repressor complexes that modulate the expression of several disease-specific genes . They play crucial roles in cancer cells and their combined inhibition has shown a profound effect in inhibiting tumor growth .
Mode of Action
RAK-802 acts as an epigenetic modulating agent . It inhibits the transcriptional regulator coREST via its components LSD1 and HDAC6, thereby blocking neuroendocrine transdifferentiation and inducing cell death . This results in activity against neuroendocrine tumors . Furthermore, RAK-802 has been found to induce downregulation of MYC RNA and degradation of MYC protein, both in vitro and in animal models .
Biochemical Pathways
The inhibition of LSD1 and HDAC6 by RAK-802 affects the transcription of numerous cancer-related genes, including MYC . MYC is a master regulator of human cancers, and its amplification is associated with poor prognosis and resistance to treatments . By downregulating MYC, RAK-802 disrupts the pathways that promote cancer cell proliferation and survival .
Result of Action
RAK-802 has shown significant anti-proliferative activity against several cancer cell lines . It induces cell death and blocks neuroendocrine transdifferentiation, thereby exhibiting activity against neuroendocrine tumors . Moreover, RAK-802 leads to the downregulation of MYC RNA and degradation of MYC protein, contributing to its anti-cancer effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,8-diethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-4-11-7-6-8-12-13-9-10-18-16(3,5-2)15(13)17-14(11)12/h6-8,17H,4-5,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMCQNNWNNRAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921610 | |
| Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole | |
CAS RN |
115066-03-0 | |
| Record name | RAK 802 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decarboxy etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J2J13T0DI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



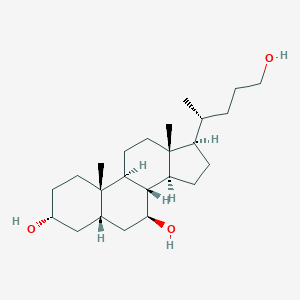
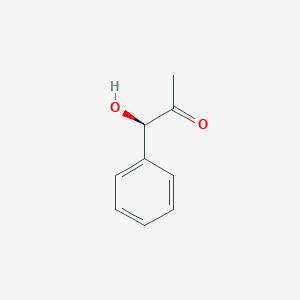

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)




